molecular formula C21H15BrClN3O2 B10898730 2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10898730
M. Wt: 456.7 g/mol
InChI Key: OQMZECWTEPKCIH-ZMOGYAJESA-N
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Description

2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound with the molecular formula C21H15BrClN3O2. This compound is characterized by the presence of bromine, chlorine, and benzamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-bromobenzoyl chloride with 3-aminobenzoic acid, followed by the condensation with 3-chlorobenzaldehyde and hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide
  • 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to the presence of the 3-chlorobenzylidene hydrazinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C21H15BrClN3O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-bromo-N-[3-[[(E)-(3-chlorophenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C21H15BrClN3O2/c22-19-10-2-1-9-18(19)21(28)25-17-8-4-6-15(12-17)20(27)26-24-13-14-5-3-7-16(23)11-14/h1-13H,(H,25,28)(H,26,27)/b24-13+

InChI Key

OQMZECWTEPKCIH-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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